2,3-Diméthylpipéridine

Vue d'ensemble

Description

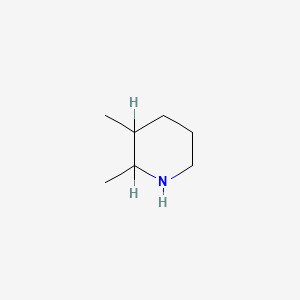

2,3-Dimethylpiperidine is a heterocyclic organic compound with the molecular formula C7H15N It is a derivative of piperidine, featuring two methyl groups attached to the second and third carbon atoms of the piperidine ring

Applications De Recherche Scientifique

Conception de médicaments

Les pipéridines, y compris la 2,3-diméthylpipéridine, font partie des fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Synthèse de pipéridines biologiquement actives

Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées, comme la this compound, est une tâche importante de la chimie organique moderne . Ces composés sont utilisés comme substrats appropriés pour la synthèse de pipéridines biologiquement actives .

Applications anticancéreuses

Il a été constaté que les dérivés de la pipéridine, y compris la this compound, présentaient des effets antiprolifératifs et antimétastatiques sur divers types de cancers, in vitro et in vivo .

Applications antivirales

Les dérivés de la pipéridine sont utilisés de différentes manières comme agents antiviraux . Ils ont montré des résultats prometteurs dans le traitement de diverses maladies virales .

Applications antipaludiques

Les dérivés de la pipéridine sont également utilisés comme agents antipaludiques . Ils se sont montrés efficaces dans le traitement du paludisme .

Applications antimicrobiennes et antifongiques

Les dérivés de la pipéridine ont montré des propriétés antimicrobiennes et antifongiques . Ils sont utilisés dans le traitement de diverses infections microbiennes et fongiques .

Applications anti-inflammatoires

Les dérivés de la pipéridine, y compris la this compound, sont utilisés comme agents anti-inflammatoires . Ils se sont montrés efficaces pour réduire l'inflammation .

Applications antipsychotiques

Les dérivés de la pipéridine sont utilisés comme agents antipsychotiques . Ils ont montré des résultats prometteurs dans le traitement de divers troubles psychiatriques .

Mécanisme D'action

Target of Action

2,3-Dimethylpiperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some piperidine derivatives have been used in the synthesis of biologically active substances, such as 11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1), which is used for treating diseases associated with cortisol abnormalities .

Biochemical Pathways

Piperidine and its derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that piperidine derivatives can be synthesized through various methods, which can potentially affect their pharmacokinetic properties .

Result of Action

It’s known that piperidine derivatives can have various pharmacological activities, depending on their specific structures and targets .

Action Environment

It’s known that environmental factors can potentially affect the synthesis, stability, and action of piperidine derivatives .

Analyse Biochimique

Biochemical Properties

2,3-Dimethylpiperidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, 2,3-Dimethylpiperidine can bind to certain receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of 2,3-Dimethylpiperidine on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, 2,3-Dimethylpiperidine has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. These changes can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2,3-Dimethylpiperidine exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 2,3-Dimethylpiperidine can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethylpiperidine can change over time due to factors such as stability and degradation . The compound’s stability can be influenced by environmental conditions, such as temperature and pH. Over time, 2,3-Dimethylpiperidine may degrade, leading to a decrease in its activity and effectiveness. Long-term studies have shown that prolonged exposure to 2,3-Dimethylpiperidine can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,3-Dimethylpiperidine in animal models vary with different dosages . At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. In some studies, high doses of 2,3-Dimethylpiperidine have been associated with toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2,3-Dimethylpiperidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound can also affect the activity of other enzymes and cofactors, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, 2,3-Dimethylpiperidine is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity within different tissues.

Subcellular Localization

The subcellular localization of 2,3-Dimethylpiperidine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, 2,3-Dimethylpiperidine may localize to the endoplasmic reticulum or mitochondria, affecting the functions of these organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 2,3-dimethylpyridine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under high-pressure hydrogen gas. The reaction conditions include temperatures ranging from 50 to 100 degrees Celsius and pressures of 50 to 100 atmospheres .

Industrial Production Methods: In an industrial setting, the production of 2,3-Dimethylpiperidine often involves the catalytic hydrogenation of 2,3-dimethylpyridine in large-scale reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

2,3-Dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromium trioxide, 2,3-Dimethylpiperidine can be oxidized to form corresponding N-oxides or other oxidized derivatives .

**Reduction:

Activité Biologique

2,3-Dimethylpiperidine (DMP) is a derivative of piperidine, a six-membered heterocyclic compound. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of DMP, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2,3-Dimethylpiperidine has the molecular formula . Its structure consists of a piperidine ring with two methyl groups attached to the second and third carbon atoms. This unique arrangement influences its biological activity by affecting its interaction with various biological targets.

Target Interactions

DMP interacts with several biochemical targets, primarily through its ability to bind to specific receptors and enzymes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of various compounds.

Biochemical Pathways

The compound is involved in various biochemical pathways that mediate its effects on cellular processes. For instance, DMP can alter cell signaling pathways, influencing gene expression and cellular metabolism depending on the concentration and type of cells exposed.

Pharmacological Activities

DMP exhibits several pharmacological activities that are significant for therapeutic applications:

- Antinociceptive Activity : Research indicates that certain derivatives of DMP demonstrate strong antinociceptive effects. For example, the γ-isomer of 2,3-dimethyl-4-phenylpiperidin-4-ol has shown higher potency compared to other isomers in pain relief models.

- Cytotoxicity against Cancer Cells : DMP derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have reported significant tumor-selective cytotoxicity, particularly against human malignant cells such as HL-60 (promyelocytic leukemia) and HSC-4 (squamous cell carcinoma) with low IC50 values .

- Inhibition of Enzymatic Activity : DMP has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. Some derivatives have shown promising inhibitory activity with IC50 values below 50 nM .

Study 1: Anticancer Activity

A study focused on the cytotoxicity of DMP derivatives against human cancer cell lines revealed that compounds derived from DMP exhibited selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) indicated that these compounds could be developed as potential anticancer agents due to their ability to induce apoptosis through caspase activation and mitochondrial membrane depolarization .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | HSC-2 | 0.5 |

| 3c | HSC-4 | 0.6 |

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of DMP derivatives in models of neurodegeneration. The results suggested that these compounds could modulate neurotransmitter levels by acting as dual-target ligands for histamine receptors and MAO-B, potentially offering therapeutic benefits in treating conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

2,3-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFSUDDXLQHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968187 | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-68-2 | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the stereochemistry of 2,3-dimethylpiperidine derivatives important for their biological activity?

A: The three-dimensional arrangement of atoms in a molecule, its stereochemistry, plays a crucial role in how it interacts with biological targets. In the case of 2,3-dimethylpiperidine derivatives, different stereoisomers exhibit varying levels of potency. For instance, research has shown that the γ-isomer of the propionate ester of 2,3-dimethyl-4-phenylpiperidin-4-ol demonstrates higher antinociceptive activity compared to the α and β isomers. [] This difference in activity can be attributed to the preferred conformations adopted by each isomer, influencing their binding affinity and interaction with target receptors.

Q2: How does the configuration of methyl groups in 2,3-dimethylpiperidine derivatives affect their conformation?

A: The configuration of methyl groups at the 2 and 3 positions significantly influences the preferred conformation of 2,3-dimethylpiperidine derivatives. Studies using nuclear magnetic resonance (NMR) spectroscopy reveal that the α and β isomers, with cis-2,3-dimethyl configurations, favor an equatorial phenyl group (eq-4-Ph) in their chair conformations. [] Conversely, the γ-isomer, characterized by a trans-2,3-dimethyl configuration, adopts a boat conformation in chloroform (CDCl3) to minimize steric hindrance between the axial methyl groups. This conformational preference is crucial as it dictates the overall shape of the molecule and its ability to interact with biological targets.

Q3: Can you elaborate on the use of natural-abundance nitrogen-15 nuclear magnetic resonance (NMR) spectroscopy in studying 2,3-dimethylpiperidines?

A: Natural-abundance ¹⁵N-NMR spectroscopy provides valuable insights into the steric and electronic effects governing the properties of 2,3-dimethylpiperidines. This technique allows researchers to correlate ¹⁵N chemical shifts with structural modifications, offering a deeper understanding of conformational changes. For example, researchers have successfully established correlations between ¹⁵N chemical shifts in 2,3-dimethylpiperidines and the ¹³C chemical shifts of analogous hydrocarbons. [] This correlation enables the prediction of ¹⁵N chemical shifts and facilitates the analysis of conformational equilibria and structural changes in solution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.